4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure.
Vorbereitungsmethoden
The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity. For instance, the reaction of 4-methylbenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .
Analyse Chemischer Reaktionen
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with other similar compounds, such as:
- 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 4-(Trifluoromethyl)benzoic acid
These compounds share the trifluoromethyl group and aromatic structure but differ in their functional groups and overall chemical properties.
Biologische Aktivität
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C15H14F3NO
- CAS Number : 1172844-75-5
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic molecules, making it a subject of interest in medicinal chemistry.
The primary mechanism of action for this compound is through inhibition of receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The compound has shown significant inhibitory activity against several RTKs, including:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
The IC50 values for these interactions indicate strong potency, with values often less than 1000 nM, suggesting that the compound can effectively inhibit these pathways associated with various cancers and other proliferative disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits considerable anti-proliferative activity against various cancer cell lines. The following table summarizes the efficacy of this compound compared to established treatments:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
K-562 (CML) | < 10 | Comparable to imatinib |
MCF-7 (Breast Cancer) | Moderate | Less potent than sorafenib |
A549 (Lung Cancer) | Moderate | Similar to nilotinib |
HeLa (Cervical Cancer) | Significant | Effective against resistant strains |
The compound shows moderate to significant activity across multiple hematologic and solid tumor cell lines, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the trifluoromethyl and phenyl substituents can significantly affect its potency. The presence of electronegative groups such as trifluoromethyl enhances binding affinity to target kinases, thereby improving inhibitory activity. For instance, compounds with variations in the amine fragment showed differential effects on EGFR and PDGFR inhibition .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Myelogenous Leukemia (CML) : In a study involving K-562 cells, this compound demonstrated a GI50 value less than 10 nM, indicating strong anti-leukemic activity against both wild-type and imatinib-resistant variants .
- Breast Cancer : The compound was evaluated alongside established drugs like sorafenib in MCF-7 cells, showing comparable efficacy but necessitating further optimization for enhanced potency against resistant strains .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c1-10-5-7-11(8-6-10)14(20)19-13-4-2-3-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGHRHTHCRAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.